molecular formula C20H33N3O3S B6053534 1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-4-ol

1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-4-ol

Cat. No.: B6053534
M. Wt: 395.6 g/mol
InChI Key: WSYKEDISUVCSDS-UHFFFAOYSA-N
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Description

1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-4-ol is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and sulfonyl and hydroxyl groups

Properties

IUPAC Name

1-[[3-(cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3S/c24-19-8-10-22(11-9-19)14-18-12-21-20(27(25,26)15-17-6-7-17)23(18)13-16-4-2-1-3-5-16/h12,16-17,19,24H,1-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYKEDISUVCSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C(=CN=C2S(=O)(=O)CC3CC3)CN4CCC(CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-4-ol typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the imidazole formation and high-throughput screening for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, sulfonyl chlorides, strong bases like sodium hydride or potassium tert-butoxide

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Imidazolines

    Substitution: Various substituted imidazole derivatives

Mechanism of Action

The mechanism of action of 1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand for metal ions, while the sulfonyl and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-4-ol is unique due to the presence of both cyclohexylmethyl and cyclopropylmethylsulfonyl groups, which provide distinct steric and electronic properties. These features can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for drug development and other applications .

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